Cyanomethyl-1-thio-B-D-galactopyranoside
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Overview
Description
Cyanomethyl-1-thio-B-D-galactopyranoside is a synthetic glycosylating agent used to modify sugars in various ways. It is known for its ability to introduce glycosyl groups into molecules, making it a valuable tool in carbohydrate chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl-1-thio-B-D-galactopyranoside can be synthesized through several methods. One common approach involves the reaction of galactose derivatives with cyanomethyl thiol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove impurities and ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl-1-thio-B-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cyanomethyl-1-thio-B-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a glycosylating agent to modify sugars and study carbohydrate chemistry.
Biology: The compound is employed in the synthesis of glycoproteins and other biologically relevant molecules.
Industry: This compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Cyanomethyl-1-thio-B-D-galactopyranoside involves its ability to act as a glycosyl donor. It interacts with acceptor molecules, transferring the glycosyl group to form glycosidic bonds. This process is facilitated by specific enzymes and catalysts that enhance the reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
Methyl-1-thio-B-D-galactopyranoside: Another glycosylating agent with similar properties but different reactivity.
Phenyl-1-thio-B-D-galactopyranoside: Used in similar applications but has distinct chemical properties.
Uniqueness
Cyanomethyl-1-thio-B-D-galactopyranoside is unique due to its specific structure, which allows for efficient glycosylation reactions. Its cyanomethyl group provides distinct reactivity compared to other glycosylating agents, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61145-34-4 |
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Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI Key |
SUMVMYXGZNTTJM-HNEXDWKRSA-N |
Isomeric SMILES |
C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C#N)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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